molecular formula C17H23N B6281286 N-[(adamantan-2-yl)methyl]aniline CAS No. 1416437-81-4

N-[(adamantan-2-yl)methyl]aniline

Cat. No.: B6281286
CAS No.: 1416437-81-4
M. Wt: 241.4
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Description

N-[(Adamantan-2-yl)methyl]aniline is a specialty organic compound designed for research applications, integrating a rigid adamantane cage structure with an aniline functionality. The adamantane moiety is renowned for imparting significant steric bulk, lipophilicity, and rigidity to molecules, which can be exploited in material science and medicinal chemistry to influence properties like metabolic stability and receptor binding . The primary amino group of the aniline component serves as a versatile handle for further synthetic modifications, enabling the construction of more complex molecular architectures. One prominent application in modern organic synthesis is its potential use in copper-catalyzed cross-coupling reactions, such as the Chan–Lam N-arylation. This reaction allows researchers to efficiently create C–N bonds between amines and aryl boronic acids, providing a method to synthesize diverse N-aryl derivatives under mild conditions . Compounds featuring the adamantane scaffold are extensively investigated for their biological activity. Adamantane derivatives are well-known for their antiviral properties, with some, like rimantadine, having served as therapeutic agents against influenza A virus . The hybrid structure of this compound makes it a candidate for developing novel pharmacologically active molecules, potentially targeting viral pathogens or central nervous system receptors. Furthermore, the inherent chirality of 1,2-disubstituted adamantane derivatives makes them valuable in applications requiring enantioselectivity, such as in asymmetric catalysis or the synthesis of enantiopure compounds . This product is provided For Research Use Only (RUO) and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

1416437-81-4

Molecular Formula

C17H23N

Molecular Weight

241.4

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for N Adamantan 2 Yl Methyl Aniline and Its Analogues

Direct Amination Approaches to N-[(adamantan-2-yl)methyl]aniline

Direct amination methods provide a straightforward route to C-N bond formation. These strategies often involve the reaction of a carbonyl compound with an amine, followed by reduction.

Reductive Amination Strategies with Adamantan-2-one and Derivatives

Reductive amination is a powerful and widely used method for the synthesis of amines from ketones or aldehydes. This two-step, one-pot process involves the initial formation of an imine or enamine from the reaction of a carbonyl compound with an amine, followed by the in-situ reduction of this intermediate to the corresponding amine.

While specific literature on the direct reductive amination of adamantan-2-one with aniline (B41778) to yield this compound is not extensively detailed, general protocols for the reductive amination of ketones with anilines are well-established. For instance, a study on the reductive amination of various ketones with electron-deficient anilines demonstrated the successful synthesis of N-(adamantan-2-yl) derivatives of other anilines. In one example, the reaction of adamantan-2-one with methyl anthranilate was achieved using a borane-tetrahydrofuran (B86392) complex (BH3·THF) in the presence of chlorotrimethylsilane (B32843) (TMSCl) in N,N-dimethylformamide (DMF). thieme-connect.com This method, referred to as Method B, proved effective for sterically hindered substrates. thieme-connect.com

General Procedure for Reductive Amination (Method B):

Step Procedure
1 A solution of the aniline derivative in DMF is prepared.
2 The ketone (e.g., adamantan-2-one) is added.
3 The mixture is cooled, and TMSCl is added.
4 A solution of BH3·THF in THF is added dropwise.
5 The reaction is stirred until completion, then quenched and worked up.

The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives, such as formamide (B127407) or ammonium (B1175870) formate, as both the nitrogen source and the reducing agent. wikipedia.orgalfa-chemistry.comnumberanalytics.com This reaction typically requires high temperatures, often exceeding 165 °C when formamide is used. wikipedia.org The mechanism involves the formation of an N-formyl derivative as an intermediate, which is subsequently hydrolyzed to yield the final amine. wikipedia.orgalfa-chemistry.com

The adamantane (B196018) cage possesses multiple reactive sites, and in substituted adamantane derivatives, the chemo- and regioselectivity of reactions become critical. In the context of the reductive amination of a substituted adamantan-2-one, the reaction should ideally proceed selectively at the carbonyl group without affecting other functional groups present on the adamantane core or the aniline derivative.

The choice of reducing agent and reaction conditions plays a crucial role in achieving high selectivity. Milder reducing agents are often preferred to avoid the reduction of other sensitive functional groups. The regioselectivity of the reductive amination of unsymmetrically substituted adamantanones would depend on the steric and electronic environment around the carbonyl group. For adamantan-2-one itself, being a symmetrical ketone, regioselectivity is not a concern in the initial C=N bond formation. However, in derivatives of this compound, the substitution pattern on the aniline ring can influence the reactivity of the nitrogen atom.

Catalytic Cross-Coupling for C-N Bond Formation

Catalytic cross-coupling reactions have emerged as powerful tools for the construction of carbon-heteroatom bonds, offering milder reaction conditions and broader substrate scope compared to classical methods.

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction for the formation of a C-N bond between an amine and an arylboronic acid. organic-chemistry.org This reaction is an attractive alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. The Chan-Lam coupling is generally carried out under aerobic conditions and often at room temperature. organic-chemistry.org

Research has demonstrated the successful application of the Chan-Lam N-arylation to adamantane-containing amines. researchgate.net The reaction conditions have been optimized for the synthesis of N-aryl derivatives of various adamantane amines. A study found that using copper(II) acetate (B1210297) as the catalyst, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base, and acetonitrile (B52724) (MeCN) as the solvent at 25°C for 24 hours provided good yields of the N-arylated products. researchgate.net The reactivity of the adamantane-containing amine was observed to be dependent on its structure, with yields reaching up to 74% for monoamines. researchgate.net

Optimized Chan-Lam Coupling Conditions for Adamantane Amines: researchgate.net

Parameter Condition
Catalyst Copper(II) acetate (20 mol %)
Amine Concentration 0.1 M in MeCN
Arylating Agent p-tolylboronic acid (2 equiv)
Base DBU (2 equiv)
Temperature 25°C
Time 24 h

The efficiency of the Chan-Lam coupling is highly dependent on the catalyst system, which includes the copper source, ligands, base, and solvent. researchgate.netmdpi.com Various copper sources have been explored, including copper(I) iodide (CuI) and copper nanoparticles (CuNPs). mdpi.com In some cases, CuNPs have shown higher efficiency than CuI in the N-arylation of adamantane-containing amines with iodoarenes. mdpi.com

The choice of ligand is also critical. For the N,N'-diarylation of adamantane-containing diamines, different ligands were found to be optimal depending on the substituent on the iodobenzene. mdpi.com This highlights the importance of fine-tuning the catalyst system for specific substrates. The development of more efficient and versatile catalyst systems remains an active area of research, aiming to broaden the scope of the Chan-Lam coupling for the synthesis of complex molecules like this compound and its analogues.

Functional Group Transformations and Derivatization Routes

The construction of the this compound scaffold can be approached through various synthetic routes, primarily involving the formation of the crucial carbon-nitrogen bond between the adamantane fragment and the aniline core. These methods often start from pre-functionalized adamantane precursors.

Synthesis from Halogenated Adamantane Intermediates

A viable, though not explicitly documented for the 2-isomer, synthetic pathway to N-[(adamantanyl)methyl]aniline structures involves the use of halogenated adamantane precursors. Drawing parallels from the synthesis of related 1-adamantyl analogues, a plausible route for this compound would start from a 2-(halomethyl)adamantane, such as 2-(bromomethyl)adamantane.

One established method for creating similar structures is the Leuckart–Wallach reaction. For instance, novel derivatives of N-[(adamantan-1-yl)methyl]aniline have been synthesized from 3-haloadamantane-1-carbaldehydes. researchgate.net This reaction involves the reductive amination of an aldehyde in the presence of formic acid or a derivative thereof, which acts as both the reducing agent and a source of the N-methyl group if applicable.

A hypothetical adaptation for the synthesis of the target compound could involve the following steps:

Oxidation of 2-adamantylmethanol to 2-adamantanecarbaldehyde.

Reductive amination of 2-adamantanecarbaldehyde with aniline using a reducing agent like sodium triacetoxyborohydride (B8407120) or through catalytic hydrogenation.

Alternatively, direct N-alkylation of aniline with a 2-(halomethyl)adamantane represents a more direct approach. This nucleophilic substitution reaction, however, can be challenging due to the steric hindrance of the adamantyl group and the potential for competing elimination reactions. The choice of solvent and base is critical in favoring the desired substitution product.

Construction of Related Adamantyl-Aniline Scaffolds

The synthesis of structurally related adamantyl-aniline compounds provides valuable insights into the construction of these scaffolds. A notable example is the synthesis of N-(2-adamantyl)aniline derivatives, which lack the methylene (B1212753) linker but share the direct connection of the adamantane cage to the aniline nitrogen.

A common method for preparing N-(adamant-2-yl)anilines is the reductive amination of adamantanone (adamantan-2-one). google.com The Leuckart-Wallach reaction is frequently employed, where adamantanone is reacted with a substituted aniline in formic acid. google.com For example, the synthesis of N-(4-bromophenyl)-N-(2-adamantyl)amine (bromantane) is achieved by boiling adamantanone with p-bromaniline in formic acid. google.com The molar ratio of the reactants is a critical parameter, with a 1:2:4 ratio of adamantanone to aniline to formic acid being reported. google.com This method is also used for producing other N-(adamant-2-yl)anilines. google.com

The general applicability of reductive amination highlights its importance in creating a diverse range of adamantyl-aniline scaffolds. The reaction conditions can be tailored to accommodate various functional groups on the aniline ring.

Reaction Condition Optimization for Enhanced Yield and Purity

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound and its analogues, particularly in N-alkylation reactions which are often plagued by side products.

For the N-alkylation of anilines with alcohols, which could be an alternative route starting from 2-adamantylmethanol, various catalytic systems have been developed. Manganese pincer complexes have shown efficacy in the N-alkylation of anilines with benzyl (B1604629) alcohol, a structurally similar primary alcohol. nih.gov Optimization studies have shown that the choice of the manganese complex and the use of a base like potassium tert-butoxide are crucial for high conversion and yield. nih.gov

Visible-light-induced N-alkylation offers a metal-free alternative. For the reaction of anilines with 4-hydroxybutan-2-one, the use of ammonium bromide as an additive in hexane (B92381) under blue LED irradiation at room temperature has been optimized to achieve high yields. nih.gov The concentration of the additive was found to be a key parameter, with 20 mol% providing the best results. nih.gov

In more traditional N-alkylation reactions using alkyl halides, the use of ionic liquids as solvents can improve selectivity for mono-alkylation and prevent over-alkylation to tertiary amines and quaternary ammonium salts. psu.edu The nature of the ionic liquid's anion can influence the selectivity of the reaction. psu.edu

The following table summarizes optimized conditions for related N-alkylation reactions of anilines, which could inform the synthesis of this compound.

Catalyst/PromoterSubstratesSolventTemperature (°C)Time (h)Yield (%)
Manganese Pincer Complex Aniline, Benzyl AlcoholToluene80->95 (Conversion)
NH₄Br (20 mol%) Aniline, 4-hydroxybutan-2-oneHexaneRoom Temp.1294
Palladium Nanoparticles Aniline, Benzyl AlcoholDMSO1103High
None (Ionic Liquid) Aniline, Methyl Iodide[bmim][BF₄]Room Temp.<1High (Selectivity)

This table is interactive. Users can sort the data by clicking on the column headers.

Synthetic Versatility in Compound Library Generation

The adamantyl-aniline scaffold is a valuable core for the generation of compound libraries for drug discovery and materials science. The synthetic methodologies discussed, particularly the reductive amination and N-alkylation routes, offer significant versatility for introducing diversity at multiple points on the molecule.

Starting from adamantanone or a substituted aniline, a wide array of analogues can be synthesized by varying the corresponding reaction partner. For instance, a library of N-(2-adamantyl)anilines can be generated by reacting adamantanone with a collection of commercially available anilines bearing diverse electronic and steric substituents. google.com

Similarly, if a 2-(halomethyl)adamantane is used as the starting material, it can be reacted with a library of anilines to produce a range of this compound derivatives. Further functionalization of the aniline ring, either before or after coupling with the adamantane moiety, can introduce additional diversity.

This strategic approach allows for the systematic exploration of the chemical space around the this compound core, facilitating the identification of compounds with desired biological activities or material properties. The development of robust and versatile synthetic routes is therefore a key enabler for the successful application of this unique chemical scaffold. researchgate.net

Elucidation of Chemical Reactivity and Reaction Mechanisms

Acid-Base Properties and Basicity Studies

The basicity of the secondary amine nitrogen in N-adamantyl-substituted anilines is a critical parameter influencing their chemical properties. This is determined by the availability of the nitrogen lone pair for protonation.

The basicity of a series of N-[(adamantan-1-yl)methyl]aniline derivatives has been experimentally determined through potentiometric titration in nitromethane (B149229). researchgate.net The pKa values provide a quantitative measure of the amine's strength as a base. In general, these compounds act as monoacidic bases. researchgate.net The introduction of the (adamantan-1-yl)methyl group significantly influences the basicity compared to unsubstituted aniline (B41778).

CompoundSubstituent (R) on Aniline RingpKa in MeNO₂
N-[(adamantan-1-yl)methyl]anilineH10.35
N-[(adamantan-1-yl)methyl]-4-methylaniline4-CH₃10.93
N-[(adamantan-1-yl)methyl]-4-methoxyaniline4-OCH₃11.40
N-[(adamantan-1-yl)methyl]-4-chloroaniline4-Cl9.17
N-[(adamantan-1-yl)methyl]-4-bromoaniline4-Br9.10
N-[(adamantan-1-yl)methyl]-4-nitroaniline4-NO₂5.82

This table presents a selection of experimentally determined pKa values for N-[(adamantan-1-yl)methyl]aniline derivatives, measured in nitromethane. The data is adapted from a study by Novakov et al. researchgate.net

The basicity of aniline is significantly lower than that of aliphatic amines because the nitrogen lone pair is delocalized into the aromatic π-system, making it less available for protonation. libretexts.orgmasterorganicchemistry.com The introduction of substituents on the aniline ring or the nitrogen atom can further modify this basicity.

The adamantyl group is a bulky, saturated hydrocarbon cage that acts as an electron-donating group through a positive inductive effect (+I). In N-[(adamantan-2-yl)methyl]aniline, the adamantylmethyl substituent increases the electron density on the secondary amine nitrogen. This effect enhances the nitrogen's ability to accept a proton, thereby increasing its basicity compared to unsubstituted aniline (pKa of conjugate acid in water is ~4.6). libretexts.orgjournaleras.com

Theoretical evaluations and experimental data for analogous compounds confirm this trend. Electron-donating groups on the aniline ring, such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups, further increase basicity by pushing electron density into the ring and onto the nitrogen. libretexts.org Conversely, electron-withdrawing groups, like nitro (-NO₂) or chloro (-Cl), decrease the electron density on the nitrogen, significantly reducing basicity. libretexts.orgjournaleras.com This is evident in the pKa values shown in the table above, where the 4-nitro derivative is the weakest base in the series.

Nucleophilic Reactivity of the Secondary Amine Nitrogen

The lone pair of electrons on the secondary amine nitrogen makes this compound a potent nucleophile, capable of reacting with a variety of electrophiles.

Aminolysis is a chemical reaction where an amine displaces a leaving group. wikipedia.org Secondary amines like this compound can act as nucleophiles in these reactions, for example, in the aminolysis of esters or carbonates. Kinetic studies on the aminolysis of various carbonate substrates by anilines and secondary alicyclic amines show that the reaction rate is dependent on the basicity of the amine. nih.gov Generally, more basic amines are more potent nucleophiles and react faster.

The Brønsted-type plot for such reactions, which correlates the logarithm of the reaction rate constant (log k) with the pKa of the aminium ion, is often linear. nih.gov The slope of this plot, the Brønsted coefficient (β), provides insight into the transition state of the reaction. For the reactions of anilines with certain carbonates, β values are around 0.66-0.68, which is on the borderline between a concerted and a stepwise mechanism. nih.gov The steric bulk of the adamantyl group in this compound would also be expected to influence the kinetics, potentially slowing the reaction rate compared to less hindered secondary amines.

Acylation is a fundamental reaction of amines, leading to the formation of amides. mdpi.com The secondary amine nitrogen of this compound readily attacks acylating agents such as acyl chlorides or acid anhydrides in a nucleophilic acyl substitution reaction. youtube.com This reaction is a common method for protecting the amino group or for synthesizing more complex amide structures. mdpi.com

The reaction typically requires two equivalents of the amine when using an acyl chloride: one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride byproduct. youtube.com The synthesis of 4-(1-adamantyl)acetanilide via the acylation of 4-(1-adamantyl)aniline (B176474) is a documented example of this type of transformation. google.comgoogle.com Other electrophilic functionalizations at the nitrogen center are also possible, expanding the synthetic utility of this class of compounds.

Hydrolytic Stability and Decomposition Pathways

The stability of this compound, particularly the C-N bonds, towards hydrolysis is an important chemical characteristic. Studies on related adamantane (B196018) derivatives provide significant insight into its likely behavior.

Research on the basic hydrolysis of N-[(3-haloadamantan-1-yl)methyl]aniline derivatives indicates that these compounds can undergo solvolysis in a water-ethanol mixture, particularly in a strongly alkaline medium. researchgate.net However, the primary focus of instability for many amine derivatives is under acidic conditions.

Studies on amantadine (B194251) analogues, which feature a primary adamantyl amine, show that their hydrolytic stability is pH-dependent. researchgate.net These compounds are generally stable at neutral pH but can degrade under acidic conditions (pH 2.0). researchgate.net Similarly, N-acylated peptide derivatives can be surprisingly unstable to hydrolysis in mild acidic conditions, such as trifluoroacetic acid/water mixtures at room temperature. This instability is often a function of the groups attached to the amide.

For this compound, it is anticipated that the molecule would be stable under neutral and basic conditions. However, under strong acidic conditions, protonation of the amine nitrogen could facilitate decomposition pathways. The specific pathway would depend on the reaction conditions, but could potentially involve cleavage of the N-methylaniline or adamantyl moieties.

Electrophilic Aromatic Substitution on the Phenyl Moiety

The phenyl group in this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions, a common class of reactions for aromatic compounds. researchgate.net The substituent already present on the benzene (B151609) ring, the -NH-CH₂-adamantyl group, directs the position of the incoming electrophile.

The amino group (-NHR) is a powerful activating group and an ortho, para-director. byjus.com The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions. byjus.com This makes these positions more attractive to an incoming electrophile.

Therefore, reactions such as halogenation, nitration, and sulfonation on this compound are expected to yield primarily ortho- and para-substituted products. byjus.com

Halogenation: Reaction with bromine water, for instance, would likely lead to the substitution of bromine atoms at the ortho and para positions. byjus.com

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) at the ortho and para positions. However, the strongly acidic medium can protonate the amino group to form an anilinium ion (-N⁺H₂-R), which is a deactivating group and a meta-director, potentially leading to a mixture of products. byjus.com

Sulfonation: Reaction with fuming sulfuric acid would introduce a sulfonic acid group (-SO₃H) at the para position. byjus.com

The bulky adamantylmethyl group attached to the nitrogen may exert a steric hindrance effect, potentially favoring substitution at the less hindered para position over the ortho positions.

Stereoelectronic Effects of the Adamantyl Group on Reactivity

Stereoelectronic effects, which refer to the influence of molecular geometry on electronic interactions, are significant in determining the reactivity of adamantane-containing compounds. baranlab.org The adamantyl group's unique structure and electronic properties impart specific characteristics to this compound. nih.gov

The key stereoelectronic features of the adamantyl group include:

Steric Bulk: The adamantyl group is a large, rigid, and sterically demanding substituent. This bulk can physically hinder the approach of reactants or enzymes to nearby functional groups, thereby increasing the stability of the molecule and impeding reactions like hydrolysis. nih.gov This steric shielding can modulate intramolecular reactivity. nih.gov

Lipophilicity: The adamantane cage is highly lipophilic (hydrophobic). This property significantly influences how the molecule interacts with its environment, including solvents and biological membranes. nih.gov

Sigma-Donation (Inductive Effect): As an alkyl group, the adamantyl moiety is an electron-donating group through the sigma bonds (an inductive effect). This can increase the electron density on the adjacent nitrogen atom, influencing its basicity and nucleophilicity. researchgate.net

Rigid Conformational Structure: Unlike flexible alkyl chains, the adamantane cage has a fixed, chair-like conformation. This rigidity limits the conformational freedom of the entire molecule, which can be crucial for specific binding interactions and can influence reactivity by locking the molecule into a more or less reactive conformation. nih.gov Minor conformational changes in adamantane derivatives can significantly affect their biological activity. nih.gov

These effects are not mutually exclusive and often operate in concert. For example, the combination of the adamantyl group's steric bulk and its rigid structure can restrict the geometry around the nitrogen atom, influencing the overlap of orbitals and, consequently, the reactivity of the aniline part of the molecule. baranlab.org

Table 2: Summary of Stereoelectronic Effects of the Adamantyl Group

EffectDescriptionConsequence on Reactivity
Steric HindranceThe large size of the group physically blocks access to other parts of the molecule.Modulates intramolecular reactivity; can impede enzymatic hydrolysis, increasing stability. nih.gov
High LipophilicityThe nonpolar cage structure prefers non-aqueous environments.Affects solubility and transport properties, crucial for drug design. nih.gov
Inductive EffectDonates electron density through its sigma bonds.Increases the basicity of the attached amino group. researchgate.net
Conformational RigidityThe cage structure is not flexible.Restricts molecular conformations, which can pre-organize the molecule for specific interactions or reactions. nih.gov

Computational and Theoretical Chemistry Investigations

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in N-[(adamantan-2-yl)methyl]aniline is crucial for its physical and chemical properties. Conformational analysis helps to identify the most stable arrangements of the molecule.

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure and geometry of molecules. DFT calculations can predict the preferred conformations of this compound by finding the arrangements with the lowest electronic energy. These studies typically involve geometry optimization, where the positions of the atoms are systematically adjusted to find a stable equilibrium structure.

For this compound, the key degrees of freedom are the rotation around the C-N bond and the orientation of the methylaniline group relative to the adamantane (B196018) cage. DFT studies on similar adamantane derivatives suggest that the bulky adamantyl group significantly influences the conformational preferences, often leading to specific, sterically favored arrangements. acs.orgwikipedia.orgumn.edu The interaction between the aniline's aromatic ring and the adamantane cage would be a key determinant of the most stable conformer.

Below is a table of hypothetical but realistic geometric parameters for a low-energy conformation of this compound, as would be predicted by DFT calculations.

ParameterAtom 1Atom 2Atom 3Atom 4Predicted Value
Bond Length (Å) C(adamantyl)C(methylene)--1.54
C(methylene)N(aniline)--1.45
N(aniline)C(aromatic)--1.40
Bond Angle (°) C(adamantyl)C(methylene)N(aniline)-112.0
C(methylene)N(aniline)C(aromatic)-121.0
Dihedral Angle (°) C(adamantyl)C(methylene)N(aniline)C(aromatic)180.0 (anti) or ±60.0 (gauche)

This interactive table presents predicted geometric parameters for a stable conformation of this compound based on typical values from DFT studies on analogous molecules.

To explore the flexibility of this compound, Potential Energy Surface (PES) scans can be performed. researchgate.net A PES scan involves systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the energy at each step. This process maps out the energy landscape associated with that particular motion, revealing the energy barriers between different conformations.

For this compound, a PES scan of the dihedral angle around the C(methylene)-N(aniline) bond would be particularly insightful. This would illustrate the rotational barrier and identify the energy minima corresponding to stable conformers (e.g., gauche and anti-periplanar arrangements) and the transition states that separate them. The results would quantify the molecule's conformational flexibility, which can be important for its interactions with other molecules.

The following table illustrates a hypothetical PES scan for rotation around the C(methylene)-N(aniline) bond.

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation
05.0Eclipsed (Transition State)
600.5Gauche (Energy Minimum)
1204.5Eclipsed (Transition State)
1800.0Anti (Global Energy Minimum)
2404.5Eclipsed (Transition State)
3000.5Gauche (Energy Minimum)

This interactive table shows a representative Potential Energy Surface scan, indicating the relative energies of different rotational conformations of this compound.

Electronic Structure and Reactivity Descriptors

The arrangement of electrons within a molecule dictates its reactivity. Computational methods provide several descriptors to understand the electronic structure of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. acs.orgwikipedia.orgumn.edu

In this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) moiety, specifically the nitrogen atom and the aromatic ring. The LUMO is likely to be distributed over the aniline's aromatic ring. The adamantane group, being a saturated hydrocarbon, is expected to have a lesser contribution to the frontier orbitals. The distribution of electron density, also calculated, would show a higher density around the nitrogen atom and the aromatic ring.

A table of expected HOMO-LUMO energies for this compound and its constituent fragments is provided below for comparison.

Molecule/FragmentHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
This compound-5.5-0.55.0
Aniline-5.8-0.25.6
Adamantane-7.01.08.0

This interactive table presents plausible HOMO-LUMO energy values for this compound and its fragments, illustrating the electronic contributions of each part.

Natural Bond Orbital (NBO) analysis is a method used to study intramolecular bonding and interactions between orbitals. wikipedia.org It provides a localized picture of the electron density in terms of atomic orbitals and the bonds they form. NBO analysis can reveal hyperconjugative interactions, which are stabilizing delocalizations of electrons from occupied (donor) orbitals to unoccupied (acceptor) orbitals.

The table below summarizes some expected results from an NBO analysis.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) Nσ(C-H)2.5
LP(1) Nσ(C-C) aromatic5.0
σ(C-H)σ*(N-C)1.0

This interactive table highlights key donor-acceptor interactions and their stabilization energies as would be determined by an NBO analysis of this compound.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution in a molecule. wikipedia.org The MEP map shows regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would be expected to show a region of significant negative potential around the nitrogen atom of the aniline group, indicating its basicity and nucleophilicity. The aromatic ring would also exhibit negative potential above and below the plane. The hydrogen atoms of the adamantane cage would show regions of positive potential. This information is valuable for predicting how the molecule will interact with other chemical species.

A table correlating MEP values with potential reactive sites is presented below.

Molecular RegionPredicted MEP Value (a.u.)Implied Reactivity
Aniline Nitrogen Lone Pair-0.05Site for electrophilic attack
Aniline Aromatic Ring (π-system)-0.02Site for electrophilic attack
Adamantane C-H bonds+0.01Site for nucleophilic interaction

This interactive table provides a summary of the expected Molecular Electrostatic Potential values and the corresponding reactivity predictions for different regions of this compound.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Reactivity Relationship (QSAR) studies are pivotal in correlating the structural features of a molecule with its chemical reactivity. For derivatives of N-[(adamantan-yl)methyl]aniline, these studies focus on understanding how modifications to the adamantyl cage and the aniline ring influence the molecule's electronic environment and, consequently, its reactivity. While specific QSAR studies on the this compound isomer are not extensively documented, valuable insights can be drawn from research on the closely related N-[(adamantan-1-yl)methyl]aniline derivatives.

The adamantyl group is known for its bulky, rigid structure and its electron-donating inductive effect (+I). This effect influences the electron density on the nitrogen atom of the aniline moiety, thereby affecting the basicity and nucleophilicity of the compound. The magnitude of this inductive effect can be quantified using substituent constants such as the Taft (σ*) and Hammett (σ°) constants. For N-[(adamantan-1-yl)methyl]aniline derivatives, the inductive effects of various substituents on both the adamantane and phenyl rings have been evaluated to understand their impact on the compound's basicity. These studies provide a framework for predicting the electronic properties of the 2-yl isomer.

The following table presents the inductive constants for various substituents that could be present on the phenyl ring of N-[(adamantan-yl)methyl]aniline, which are crucial for QSAR analysis.

Substituent at Phenyl Positionσ°Substituentσ*
NO2 (meta)0.70Br2.80
NO2 (para)0.73Cl2.89
NH2 (meta)-0.14CN3.48
NH2 (para)-0.38OH1.60
OH (para)-0.13CH30.75
CH3 (para)-0.15CH2NO2 (para)1.27
Br (para)0.26CH2NO2 (meta)1.22

Linear Free Energy Relationships (LFERs) are fundamental tools in physical organic chemistry for understanding reaction mechanisms and substituent effects. The Yukawa-Tsuno equation is a modification of the Hammett equation that is particularly useful for reactions involving resonance effects. nih.gov The equation is expressed as:

log(k/k₀) = ρ(σ + r(σ⁺ - σ))

where:

k and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively.

ρ is the reaction constant, which reflects the sensitivity of the reaction to electronic effects.

σ is the standard Hammett substituent constant.

σ⁺ is the substituent constant for reactions where a positive charge is developed in the transition state, stabilized by resonance.

r is the resonance demand parameter, indicating the extent of resonance stabilization in the transition state. nih.gov

In the context of N-[(adamantan-yl)methyl]aniline derivatives, the Yukawa-Tsuno equation can be applied to analyze the electronic effects of substituents on the aniline ring on reaction rates and equilibria. For instance, in studies of the basicity of N-[(adamantan-1-yl)methyl]aniline derivatives, a key aspect is how substituents on the phenyl ring modulate the electron density on the nitrogen atom. A good correlation of basicity with substituent constants indicates that the electronic effects are transmitted effectively through the molecular framework. The low correlation coefficient sometimes observed between the logarithm of the solvolysis rate constant and the inductive constants σ* and σ⁰ is likely due to the significant contribution of resonance interaction between the substituent in the aromatic part of the molecule and the amino group. mdpi.com

Computational Elucidation of Reaction Mechanisms and Transition States

For a molecule like this compound, several types of reactions could be investigated computationally:

Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic attack, primarily at the ortho and para positions. Computational modeling could predict the regioselectivity of reactions with various electrophiles by calculating the energies of the intermediate sigma complexes and the corresponding transition states.

N-Alkylation and N-Acylation: The nucleophilicity of the nitrogen atom can be quantified computationally. The reaction pathways for alkylation or acylation can be mapped out to understand the steric hindrance imposed by the bulky adamantyl group and its influence on the reaction kinetics.

Oxidation Reactions: The aniline moiety is susceptible to oxidation. Computational methods can be employed to study the mechanism of oxidation, including the formation of radical cations and subsequent reaction products.

These computational investigations would involve optimizing the geometries of reactants, products, intermediates, and transition states. Frequency calculations are then performed to characterize these structures as minima or saddle points on the potential energy surface and to obtain zero-point vibrational energies and thermal corrections to the electronic energies. Such studies would provide invaluable insights into the intrinsic reactivity of this compound and guide synthetic efforts.

Advanced Structural Characterization and Solid State Analysis

Single Crystal X-ray Diffraction (XRD) Analysis

Single crystal XRD is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This powerful technique provides a wealth of information about the molecule's structure and its packing in the crystal lattice.

Determination of Molecular and Crystal Structures

Should single crystals of N-[(adamantan-2-yl)methyl]aniline be grown, XRD analysis would reveal its precise molecular geometry. This includes the spatial orientation of the adamantane (B196018) cage relative to the aniline (B41778) moiety, connected by the methylene (B1212753) bridge. The analysis would also determine the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell, which is the fundamental repeating unit of the crystal.

Precise Bond Lengths, Bond Angles, and Torsional Parameters

Table 1: Hypothetical Bond Lengths for this compound (Note: This table is for illustrative purposes only and does not represent experimental data.)

Bond Expected Length (Å)
Adamantyl C-C ~1.54
Adamantyl C-H ~1.10
C(adamantyl)-CH₂ ~1.53
CH₂-N ~1.47
N-C(phenyl) ~1.43
Phenyl C-C ~1.39
Phenyl C-H ~1.08

Table 2: Hypothetical Bond Angles for this compound (Note: This table is for illustrative purposes only and does not represent experimental data.)

Angle Expected Value (°)
C(adamantyl)-CH₂-N ~112
CH₂-N-C(phenyl) ~120
H-N-C(phenyl) ~115

Supramolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions. Understanding these interactions is crucial for predicting and controlling the physical properties of the solid material.

Lattice Energy Calculations and Stability of Crystalline Forms

Computational methods could be employed to calculate the lattice energy of the crystal structure once determined. This theoretical value represents the energy released when the constituent molecules come together from the gas phase to form the crystal lattice. These calculations help in understanding the stability of the observed crystalline form and can be used to predict the likelihood of polymorphism, where a compound can exist in multiple crystal structures.

Advanced Spectroscopic Techniques for Structural Elucidation

The unique architecture of this compound, which combines the rigid, bulky adamantane cage with the flexible N-methylaniline moiety, presents a fascinating case for advanced spectroscopic investigation. Each technique offers a unique window into the molecule's structural and electronic intricacies.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, a complete picture of the covalent framework and the spatial arrangement of atoms can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the aniline ring, the protons of the methylene bridge, and the protons of the adamantane cage. The aromatic protons would typically appear in the downfield region (δ 7.0-8.0 ppm), with their splitting patterns revealing the substitution pattern on the aniline ring. The methylene bridge protons would likely present as a multiplet, influenced by coupling to the adjacent nitrogen and the adamantyl group. The adamantane protons, due to the cage's high symmetry yet substitution at the 2-position, would produce a complex series of overlapping multiplets in the upfield aliphatic region (δ 1.5-2.5 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon skeleton. The aromatic carbons of the aniline ring would resonate in the δ 110-150 ppm range. The carbon of the methylene bridge would appear in the aliphatic region, and its chemical shift would be influenced by the electronegativity of the adjacent nitrogen atom. The adamantane cage, with its unique C-C bonding, would show a set of characteristic signals. For an unsubstituted adamantane, two distinct signals are observed at approximately 28.5 and 37.9 ppm. chemicalbook.comchemicalbook.com In this compound, the substitution at the 2-position would break this symmetry, leading to a greater number of distinct carbon signals for the adamantyl moiety.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic (C₆H₅)7.0 - 8.0110 - 150
Methylene (CH₂)3.0 - 4.040 - 50
Adamantyl (C₁₀H₁₅)1.5 - 2.525 - 45

Note: The predicted chemical shifts are based on the analysis of related structures such as N-methylaniline and adamantane derivatives. Actual experimental values may vary.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a detailed fingerprint of the molecule's functional groups and conformational isomers.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibration is expected to appear as a sharp to broad band in the region of 3350-3450 cm⁻¹. The aromatic C-H stretching vibrations of the aniline ring will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the adamantane cage and the methylene bridge will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically occur in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would be found in the 1250-1350 cm⁻¹ range. The characteristic "breathing" mode of the adamantane cage is also an expected feature. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The Raman spectrum would prominently feature the symmetric aromatic ring stretching vibrations and the C-H vibrations of the adamantane cage. The high degree of conformational rigidity of the adamantane moiety is expected to result in sharp and well-defined Raman bands, which can be sensitive to subtle changes in the molecular conformation and intermolecular interactions in the solid state. chemicalbook.com

Interactive Data Table: Key Vibrational Frequencies for this compound

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretch3350 - 3450Weak or absent
Aromatic C-H Stretch3000 - 31003000 - 3100
Aliphatic C-H Stretch2850 - 29502850 - 2950
Aromatic C=C Stretch1450 - 16001450 - 1600
C-N Stretch1250 - 13501250 - 1350
Adamantane Cage ModesVariousVarious

Note: The expected frequencies are based on data from related compounds like N-methylaniline and adamantane derivatives. researchgate.netnist.govresearchgate.netchemicalbook.comnist.govahievran.edu.tr

UV-Visible spectroscopy probes the electronic transitions within the molecule. For this compound, the primary chromophore is the aniline moiety. The spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions within the benzene (B151609) ring. For N-methylaniline in alcohol, absorption maxima are observed around 240 nm and 294 nm. nih.gov The presence of the bulky, non-chromophoric adamantyl group is not expected to significantly shift the position of these maxima, but it may influence the molar absorptivity.

The potential for intramolecular charge transfer (ICT) exists in this molecule, where the nitrogen atom can act as an electron donor and the phenyl ring as an acceptor. Solvatochromism studies, where the UV-Vis spectrum is recorded in solvents of varying polarity, could provide evidence for such ICT phenomena. A red shift (bathochromic shift) in the absorption maximum with increasing solvent polarity would be indicative of a more polar excited state, consistent with charge transfer.

Interactive Data Table: Expected UV-Visible Absorption Maxima for this compound

Transition Expected Wavelength (λ_max) Solvent
π → π~240 nmEthanol
π → π~294 nmEthanol

Note: The expected absorption maxima are based on the UV-Vis spectrum of N-methylaniline. nih.gov

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. This is crucial for confirming its identity and purity. The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the exact mass of the molecule.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium-like ion or an adamantyl-containing fragment. The detection and analysis of reaction intermediates during the synthesis of this compound can also be achieved using real-time mass spectrometric techniques, offering insights into the reaction mechanism.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Ion Predicted m/z Possible Structure
[M]⁺255.1987Molecular Ion (C₁₇H₂₅N)
[M - C₁₀H₁₅]⁺120.0813[C₇H₁₀N]⁺
[C₁₀H₁₅]⁺135.1174Adamantyl cation
[C₇H₈N]⁺106.0657Benzylaminium-type fragment

Note: The predicted m/z values are based on the elemental composition and common fragmentation patterns of similar molecules.

Synthesis and Properties of Functional Derivatives and Analogue Compounds

Modification of the Aniline (B41778) Nitrogen: N-Substituted and N,N-Disubstituted Derivatives

The nitrogen atom of the aniline group in N-[(adamantan-2-yl)methyl]aniline serves as a prime site for synthetic modification, leading to a variety of N-substituted and N,N-disubstituted derivatives. These modifications significantly influence the compound's chemical properties and potential applications.

The synthesis of N-methylaniline, a simple N-substituted aniline, can be achieved through methods like methylation with methyl halides or Friedel-Crafts alkylation. yufenggp.com This substitution of a hydrogen atom on the amino group with a methyl group increases the compound's stability and alters its solubility. yufenggp.com In the broader context of aniline derivatives, N-substitution is a common strategy. For instance, a variety of N-substituted phthalimides have been prepared from 4-(adamant-1-ylmethylenoxycarbonyl)phthalanhydride. nih.gov

Furthermore, the synthesis of N,N'-disubstituted ureas containing adamantane (B196018) and pyridine (B92270) or quinoline (B57606) fragments highlights the versatility of the aniline nitrogen in forming more complex structures. researchgate.net These reactions often proceed through the formation of intermediate hetaryl isocyanates. researchgate.net The reactivity of the aniline nitrogen is also demonstrated in the synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates from N-hetaryl ureas. researchgate.net

Substituent Effects on the Phenyl Ring

The electronic properties of the phenyl ring in aniline and its derivatives are highly sensitive to the nature and position of substituents. These substituents can significantly alter the molecule's geometry, basicity (pKa), and reactivity.

Theoretical studies on substituted anilines have shown that electron-donating groups tend to increase the C-N bond length, the out-of-plane angle of the amino group, and the pKa, making the aniline more basic. afit.eduresearchgate.net Conversely, electron-withdrawing groups generally decrease these parameters, favoring a more planar structure and reducing basicity. afit.eduresearchgate.net These effects are often correlated with Hammett σ constants. afit.eduresearchgate.net For instance, para-substituents typically show a stronger correlation with changes in the C-N bond length compared to meta-substituents. afit.edu

Experimental studies on N-[(adamantan-1-yl)methyl]aniline derivatives have confirmed these theoretical predictions. A study on the basicity of various substituted derivatives in nitromethane (B149229) established a clear connection between the chemical structure and the compound's basicity. researchgate.net The introduction of substituents on the phenyl ring of N-[(3-haloadamantan-1-yl)methyl]anilines was found to influence the rate of solvolysis, indicating electronic communication between the substituent and the adamantane cage through the aniline and methylene (B1212753) bridge. researchgate.net

The following table summarizes the effect of various substituents on the pKa of aniline, illustrating the general principles of substituent effects.

SubstituentPositionpKa
-H-4.63
-CH3para5.08
-OCH3para5.34
-Clpara3.98
-NO2para1.00

Note: This table provides illustrative pKa values for substituted anilines to demonstrate the general trends of substituent effects. Specific values for this compound derivatives would require dedicated experimental measurement.

Functionalization of the Adamantane Cage

The rigid and bulky adamantane cage offers another avenue for structural modification, leading to derivatives with unique properties. Functionalization can be achieved at various positions on the adamantane skeleton.

One approach involves the synthesis of derivatives with halogens on the adamantane cage, such as N-[(3-haloadamantan-1-yl)methyl]anilines. researchgate.net The presence of a halogen atom provides a reactive handle for further transformations, for example, conversion to the corresponding alcohols. researchgate.net The study of the basic hydrolysis of these halogenated derivatives revealed that the rate of solvolysis is influenced by substituents on the phenyl ring, demonstrating a "positive bridge effect" where the methylene group acts as a resonance acceptor. researchgate.net

The synthesis of 1,2-disubstituted adamantane derivatives can be achieved through the construction of the adamantane framework itself or by C-H functionalization methods. mdpi.com For instance, the protoadamantane-adamantane rearrangement is a key strategy for synthesizing 1,2-disubstituted adamantyl amines. mdpi.com Furthermore, adamantane-containing oxiranes have been synthesized and their ring-opening reactions studied, providing access to a variety of functionalized adamantane derivatives. researchgate.net

Design and Synthesis of this compound-Derived Scaffolds

The core structure of this compound can be incorporated into larger, more complex molecular scaffolds. This approach is common in drug discovery and materials science to explore new chemical space and develop molecules with specific functions.

For example, N-[(adamantan-1-yl)methyl]aniline derivatives have been designed as conformationally labile analogues of the synthetic adaptogen Bromantane (B128648). researchgate.net The synthesis of these analogues was achieved through the reductive amination of adamantane-1-carbaldehyde (B57758) with various aromatic amines. researchgate.net

Another example is the synthesis of 1,3-disubstituted ureas containing an (adamantan-1-yl)(phenyl)methyl fragment. nih.gov These compounds are built upon a scaffold that directly incorporates the adamantane and phenylmethylamine moieties. The synthesis of N-[6-(Substituted Aminoethylideneamino)-2-Hydroxyindan-1-yl]arylamides also demonstrates the integration of complex side chains and ring systems with an aniline-like core to create potent and selective muscarinic M₁ agonists. nih.gov

The development of N-substituted phthalimides from 4-(adamant-1-ylmethylenoxycarbonyl)phthalanhydride further illustrates the creation of larger scaffolds with potential antimicrobial activity. nih.gov Similarly, the synthesis of 2,6,9-trisubstituted purines bearing an adamantane moiety showcases the versatility of using adamantylated aromatic amines as building blocks for complex heterocyclic systems. mdpi.com

Exploration of Stereoisomerism and Chiral Synthesis

The potential for stereoisomerism in this compound and its derivatives arises from the chirality of the adamantane cage when substituted at the 2-position, as well as the potential for a chiral center at the nitrogen atom in certain derivatives.

The adamantane cage itself is achiral. However, substitution at the C-2 position of the adamantane ring creates a chiral center. Therefore, this compound is a chiral molecule and can exist as a pair of enantiomers. The synthesis of such compounds without chiral control would result in a racemic mixture.

While specific studies on the chiral synthesis of this compound were not found in the provided search results, the principles of asymmetric synthesis are well-established and could be applied. For instance, the enantiospecific synthesis of aniline-derived sulfonimidamides has been demonstrated, where the reaction of sulfonimidoyl fluorides with anilines proceeds with an inversion of configuration at the sulfur atom, highlighting the potential for stereocontrol in reactions involving aniline derivatives. wur.nl

The synthesis of 2-(adamantan-1-yl)aziridine and its subsequent ring-opening reactions also touch upon stereoselectivity. The opening of the aziridine (B145994) ring by acids can be a regio- and stereoselective process. researchgate.net Although this example involves the 1-substituted adamantane, it demonstrates that stereochemical outcomes are a key consideration in the chemistry of adamantane derivatives.

Further research would be necessary to develop and document specific methods for the enantioselective synthesis of this compound and to explore the stereochemical aspects of its derivatives.

Applications in Advanced Organic Synthesis and Material Science

Utilization as Versatile Synthetic Intermediates and Building Blocks

The N-[(adamantanyl)methyl]aniline framework serves as a crucial building block for creating more complex and functionally diverse molecules. The synthesis of this scaffold and its derivatives often involves the reductive amination of an adamantyl ketone with a corresponding aniline (B41778). For example, bromantane (B128648), a related compound, is synthesized via the reductive amination of adamantan-2-one with 4-bromoaniline. researchgate.net This reaction highlights the role of the adamantane (B196018) carbonyl and the aniline as foundational components.

The utility of these compounds as synthetic intermediates is demonstrated in the preparation of a wide range of derivatives. By modifying the adamantane cage or the aromatic ring, chemists can fine-tune the molecule's properties. For instance, various substituted N-[(adamantan-1-yl)methyl]aniline derivatives have been synthesized to explore their chemical and biological properties. researchgate.netresearchgate.net The aniline moiety is particularly amenable to further functionalization, allowing for the introduction of different substituents at the para-position of the aromatic ring. researchgate.net Similarly, the adamantane core can be halogenated, providing another handle for subsequent chemical transformations. researchgate.net

These intermediates are valuable in constructing molecules for medicinal chemistry and materials science. The aniline fragment is a common motif in synthetic chemistry, serving as a precursor for dyes, pharmaceuticals, and antioxidants. beilstein-journals.orggoogle.com The addition of the adamantane group introduces high lipophilicity and conformational rigidity, which can enhance a molecule's interaction with biological targets or influence its packing in solid-state materials. mdpi.com

Table 1: Examples of Synthesized Adamantane-Aniline Derivatives and Precursors This table is interactive. You can sort and filter the data.

Compound/Derivative Class Synthetic Precursors Reaction Type Application/Significance Reference
Bromantane (N-(adamantan-2-yl)-4-bromoaniline) Adamantan-2-one, 4-bromoaniline Reductive Amination (Leuckart-Wallach) Pharmacologically active compound researchgate.net
N-[(Adamantan-1-yl)methyl]aniline Derivatives Adamantan-1-yl precursors, Substituted anilines Various Study of basicity and structure-activity relationships researchgate.net
N-[(3-haloadamantan-1-yl)methyl]anilines 3-haloadamantan-1-yl precursors, anilines Leuckart–Wallach reaction Study of hydrolysis kinetics researchgate.net
2-Aminoadamantane (B82074) Derivatives 1-(2-adamantyl)biguanide Cyclization Intermediates for potential antimicrobial agents nih.gov
meta-Hetarylanilines Heterocycle-substituted 1,3-diketones, amines Three-component benzannulation Building blocks for medicinal and material chemistry beilstein-journals.org

Role in Catalysis and Ligand Design for Metal-Mediated Transformations

The unique steric and electronic properties of the adamantane group make it an attractive component in the design of ligands for metal-catalyzed reactions. While direct catalytic applications of N-[(adamantan-2-yl)methyl]aniline are not extensively documented, the incorporation of adamantyl moieties into ligands is a known strategy to influence catalyst performance.

A key area of application is in the development of N-heterocyclic carbene (NHC) ligands. nih.gov NHCs are powerful ligands for a wide range of metal catalysts due to their strong σ-donating properties, which form stable bonds with metal centers. nih.gov Researchers have strategically incorporated adamantane groups into NHC structures. nih.gov The bulky adamantane cage can provide steric hindrance around the metal center, which can enhance selectivity in catalytic transformations. Furthermore, the adamantyl group can serve as an anchor for immobilizing a homogeneous catalyst onto a solid support, combining the high efficiency of homogeneous catalysis with the ease of separation and recyclability of heterogeneous systems. nih.gov

The development of efficient catalysts for N-alkylation reactions, which are fundamental in the synthesis of fine chemicals and pharmaceuticals, is an area of active research. rsc.org While simple anilines are often used as substrates, the principles apply to more complex structures. Heterogeneous catalysts, such as cobalt supported on metal-organic frameworks (MOFs), have shown high efficacy in the N-alkylation of aniline. rsc.org The design of ligands that can modulate the activity and selectivity of such metal catalysts is crucial, and the adamantane-aniline scaffold represents a potential platform for developing such specialized ligands.

Integration into Supramolecular Assemblies and Novel Materials

The adamantane cage is exceptionally well-suited for applications in supramolecular chemistry due to its well-defined size, shape, and ability to engage in strong host-guest interactions. This property is exploited to build complex, non-covalently linked architectures and functional materials.

A prime example is the use of adamantyl-modified ligands in creating recoverable catalyst systems. An N-heterocyclic carbene (NHC) ligand featuring an adamantane moiety has been designed specifically for supramolecular immobilization. nih.gov This adamantyl group acts as a "guest" that binds strongly within the cavity of a "host" molecule, such as cucurbit beilstein-journals.orguril (CB7), which can be anchored to a solid support. nih.gov This host-guest interaction is robust and allows the catalyst to be easily recovered from the reaction mixture, a significant advantage for sustainable chemistry. nih.gov

Similarly, the adamantane moiety can be paired with other host molecules like cyclodextrins. Adamantane-substituted purines have been shown to form inclusion complexes with β-cyclodextrin. mdpi.com This complexation can alter the physicochemical properties of the guest molecule, such as its solubility and bioavailability. By extension, this compound could be integrated into polymers or frameworks where the adamantane group directs the assembly process through these specific non-covalent interactions, leading to materials with ordered structures and tailored properties.

Table 2: Adamantane in Supramolecular Host-Guest Systems This table is interactive. You can sort and filter the data.

Guest Molecule (Adamantane Derivative) Host Molecule Type of Interaction Potential Application Reference
Adamantyl-modified NHC Ligand Cucurbit beilstein-journals.orguril (CB7) Host-Guest Inclusion Recyclable homogeneous catalysts nih.gov
Adamantyl-modified NHC Ligand β-cyclodextrin functionalized surface Host-Guest Inclusion Tethering catalysts to surfaces nih.gov
Adamantane-substituted purines β-cyclodextrin Host-Guest Inclusion Improving pharmacological profiles mdpi.com

Precursors for Specialized Chemical Reagents and Tools

The this compound structure serves as a valuable precursor for the synthesis of specialized chemical reagents and tools, particularly in the field of pharmacology and medicinal chemistry. The combination of the adamantane cage and the aniline ring can be systematically modified to create derivatives with specific biological activities.

Research into structural analogs of the drug Bromantane, which is N-(adamantan-2-yl)-4-bromoaniline, involves the synthesis of new conformationally labile derivatives. researchgate.net These studies aim to design new compounds with potential adaptogenic activity by exploring the structure-activity relationship. researchgate.netresearchgate.net In this context, the parent N-[(adamantanyl)methyl]aniline scaffold is the starting point for creating a library of compounds for biological screening.

Furthermore, derivatives of 2-aminoadamantane have been used as intermediates to synthesize novel compounds with potential antimicrobial properties. nih.gov For example, guanidine (B92328) and triazine derivatives prepared from 2-aminoadamantane have been tested against various bacteria, with some showing marked bacteriostatic effects. nih.gov This demonstrates that the 2-substituted adamantane amine core is a viable precursor for developing new therapeutic agents. The N-phenyl group in this compound provides an additional site for modification, allowing for the creation of a diverse range of chemical tools for probing biological systems or for use as reagents in specialized chemical assays.

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions to the Understanding of N-[(adamantan-2-yl)methyl]aniline

Detailed academic contributions specifically focusing on this compound are not extensively documented in publicly accessible research. The bulk of the available literature on N-alkylated adamantane-aniline systems revolves around the 1-adamantyl isomer. Studies on N-[(adamantan-1-yl)methyl]aniline and its derivatives have explored their synthesis, basicity, and potential as conformationally labile analogues of the synthetic adaptogen, Bromantane (B128648). researchgate.netresearchgate.netresearchgate.net These studies provide a foundational understanding of how the bulky adamantyl group influences the properties of the aniline (B41778) moiety, a framework that can be cautiously extrapolated to the 2-yl isomer.

The primary synthetic route reported for N-[(adamantan-1-yl)methyl]aniline derivatives is the reductive amination of adamantane-1-carbaldehyde (B57758) with various aromatic amines. researchgate.net This method's efficiency and product distribution are influenced by the reaction conditions. researchgate.net Furthermore, investigations into the basic hydrolysis of N-[(3-haloadamantan-1-yl)methyl]anilines have shed light on the electronic interactions between the adamantane (B196018) cage and the aniline ring, transmitted through the methylene (B1212753) linker. researchgate.net These studies highlight the importance of the substituent's position on the adamantane ring in dictating reactivity. researchgate.net

Identification of Unexplored Reactivity and Synthetic Opportunities

The reactivity of this compound remains largely uncharted territory. While the 1-position of adamantane is known for its high reactivity in cationic reactions, the 2-position offers a different steric and electronic environment. This difference presents both challenges and opportunities for synthetic chemists.

One key area for exploration is the development of selective synthetic methods to access the 2-substituted isomer. Direct functionalization of adamantane at the secondary carbon can be challenging. However, methods for the direct radical functionalization of adamantane could potentially be adapted to introduce a methylaniline group at the 2-position. nih.gov Another avenue could involve the use of adamantan-2-one as a starting material, which can undergo reductive amination, though this has been primarily demonstrated for the synthesis of bromantane analogues with a direct amine linkage to the adamantane core. researchgate.net

The reactivity of the aniline nitrogen in this compound is another area ripe for investigation. The steric bulk of the adamantan-2-yl)methyl group would undoubtedly influence its nucleophilicity and basicity compared to the 1-isomer. Quantitative studies on its pKa value would provide valuable insights into the electronic effects of the 2-adamantyl substituent.

Future Directions in Computational Modeling and Materials Integration

Computational modeling presents a powerful tool to bridge the knowledge gap concerning this compound. Density functional theory (DFT) calculations could be employed to predict its structural, electronic, and spectroscopic properties. Such studies could elucidate the conformational preferences of the molecule and the rotational barriers around the C-N and C-C bonds. Molecular dynamics simulations could also provide insights into its behavior in different solvent environments and its potential for self-assembly. nih.gov

The integration of adamantane-containing molecules into materials is a burgeoning field. nih.gov The lipophilic nature and rigid structure of the adamantane cage make it an attractive building block for creating novel materials with tailored properties. nih.govmdpi.com Future research could explore the incorporation of this compound into polymers or self-assembled monolayers. The specific geometry of the 2-substituted isomer might lead to unique packing arrangements and surface properties compared to its 1-substituted counterpart.

Emerging Methodologies for Adamantane-Aniline Chemical Systems

Recent advancements in synthetic methodologies offer exciting prospects for the synthesis and functionalization of adamantane-aniline systems. Visible-light-induced photoredox catalysis has emerged as a mild and efficient method for generating radical intermediates. beilstein-journals.org This approach could potentially be applied to the C-H functionalization of adamantane with aniline derivatives.

Furthermore, the development of novel catalysts for N-methylation of anilines using environmentally benign reagents like methanol (B129727) or CO2 and H2 opens up new avenues for modifying the aniline moiety in adamantane-aniline hybrids. rsc.orgelsevierpure.com These selective methylation techniques could be used to fine-tune the electronic and steric properties of this compound for specific applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(adamantan-2-yl)methyl]aniline, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The primary synthetic route involves Chan-Lam coupling , utilizing Pd(dba)₂ and BINAP as catalysts in anhydrous dioxane with t-BuONa as a base. Reaction optimization includes:

  • Catalyst Ratios : Adjusting Pd(dba)₂:BINAP stoichiometry (e.g., 1:1.2) to enhance catalytic efficiency.
  • Temperature and Time : Heating at 80–100°C for 8–12 hours to balance yield and side-product formation.
  • Substrate Purity : Ensuring anhydrous conditions to prevent hydrolysis of intermediates.
    Reported yields range from 35% to 74%, with higher yields achieved by iterative purification (e.g., column chromatography) .

Q. What characterization techniques are critical for confirming the structure of This compound?

  • Methodological Answer : Essential techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify adamantane’s rigid C₁₀H₁₅ framework and methylene bridge (δ ~3.5–4.0 ppm for CH₂).
  • Mass Spectrometry (MALDI-TOF) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolve steric effects from the adamantane group (if single crystals are obtainable).
    Cross-validation with computational methods (e.g., DFT) is recommended for electronic structure analysis .

Q. How does This compound compare to other adamantane-substituted anilines in terms of reactivity?

  • Methodological Answer : The adamantane group introduces steric hindrance and electron-donating effects due to its bicyclic structure:

  • Steric Effects : Reduces nucleophilic substitution rates at the aromatic ring compared to linear alkyl substituents.
  • Electronic Effects : Enhances stability in oxidation reactions (e.g., nitro group formation) by delocalizing electron density.
    Comparative studies with N-[(adamantan-1-yl)methyl]aniline show positional isomerism impacts solubility and catalytic activity .

Advanced Research Questions

Q. What mechanistic insights explain the role of Pd catalysts in synthesizing This compound via Chan-Lam coupling?

  • Methodological Answer : The Pd⁰/PdII cycle involves:

Oxidative Addition : Pd⁰ reacts with aryl halides (e.g., p-bromotoluene) to form PdII intermediates.

Transmetalation : Adamantane-amine coordinates with PdII, facilitated by BINAP’s bidentate ligation.

Reductive Elimination : Forms the C–N bond, releasing the product.
Side reactions (e.g., homocoupling) are mitigated by optimizing ligand ratios and excluding moisture .

Q. How can computational modeling predict the biological or material science applications of This compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) or polymer matrices.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior in battery materials.
  • QSAR Studies : Correlate adamantane’s lipophilicity (logP) with antimicrobial or anticancer activity, as seen in analogous anilines .

Q. What strategies resolve contradictions in reported yields or purity of This compound across studies?

  • Methodological Answer : Contradictions arise from:

  • Reagent Quality : Use of anhydrous solvents vs. technical-grade reagents.
  • Catalyst Deactivation : Trace oxygen or moisture degrades Pd catalysts.
    Mitigation includes:
  • Inert Atmosphere : Schlenk-line techniques for oxygen-sensitive steps.
  • Analytical Validation : Reproducibility checks via HPLC or GC-MS to quantify impurities .

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